molecular formula C7H8ClN3 B11913212 2-(Azetidin-3-yl)-5-chloropyrimidine

2-(Azetidin-3-yl)-5-chloropyrimidine

Cat. No.: B11913212
M. Wt: 169.61 g/mol
InChI Key: KAJGDULBWPIYJX-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-chloropyrimidine: is a heterocyclic compound that features both an azetidine ring and a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-5-chloropyrimidine typically involves the formation of the azetidine ring followed by its attachment to the chloropyrimidine moiety. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yl)-5-chloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the azetidine ring.

Scientific Research Applications

2-(Azetidin-3-yl)-5-chloropyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate or as a precursor in drug synthesis.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-chloropyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine ring and chloropyrimidine moiety may contribute to its binding affinity and activity against certain enzymes or receptors.

Comparison with Similar Compounds

Uniqueness: 2-(Azetidin-3-yl)-5-chloropyrimidine is unique due to the presence of both the azetidine ring and the chloropyrimidine moiety, which may confer distinct chemical and biological properties compared to other azetidine derivatives.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-chloropyrimidine

InChI

InChI=1S/C7H8ClN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2

InChI Key

KAJGDULBWPIYJX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(C=N2)Cl

Origin of Product

United States

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